N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC19994229
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O3 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C19H18N2O3/c1-21-16-6-4-3-5-14(16)11-17(21)19(23)20-12-18(22)13-7-9-15(24-2)10-8-13/h3-11H,12H2,1-2H3,(H,20,23) |
| Standard InChI Key | VQZBJRVSVFEMHX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCC(=O)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity
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IUPAC Name: N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide
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Molecular Formula: C19H18N2O3
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Molecular Weight: Approximately 322.36 g/mol
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Structure:
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The compound features an indole core substituted at the 2-position with a carboxamide group.
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The carboxamide is further linked to a 4-methoxyphenyl group via a two-carbon chain containing a ketone functional group.
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Synthesis
While specific synthesis routes for this compound are not directly available in the provided data, similar compounds are typically synthesized through multi-step processes involving:
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Preparation of Indole Derivatives:
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Starting from indole or substituted indoles, functionalization at the 2-position is achieved using acylation or related reactions.
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Attachment of Side Chains:
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The side chain containing the 4-methoxyphenyl group and ketone functionality can be introduced via alkylation or condensation reactions.
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Amide Bond Formation:
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Coupling reagents like EDCI or DCC are often used to form the amide bond between the carboxylic acid derivative of indole and the amine-containing side chain.
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Potential Applications
Indole derivatives are widely studied for their biological activities, and this compound may hold potential in several areas:
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Pharmacological Activity:
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Indole derivatives are known for their roles as anti-inflammatory, anticancer, and antimicrobial agents.
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The presence of a methoxyphenyl group and ketone functionality could enhance binding to specific biological targets.
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Chemical Research:
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This compound could serve as an intermediate in the development of more complex molecules with tailored properties.
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Material Science:
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Indole-based compounds have been explored for optoelectronic applications due to their conjugated systems.
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Analytical Characterization
To confirm its structure and purity, the compound would typically be characterized using:
| Technique | Purpose |
|---|---|
| NMR (1H, 13C) | Identification of chemical shifts corresponding to protons and carbons |
| IR Spectroscopy | Detection of functional groups (e.g., C=O stretch for ketone/amides) |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns |
| X-ray Crystallography | Structural confirmation via crystal lattice analysis |
Limitations and Challenges
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Stability: Compounds with ketone groups can be prone to oxidation under certain conditions.
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Solubility: The balance between hydrophilic (amide) and lipophilic (methoxyphenyl) groups affects solubility in aqueous versus organic solvents.
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Biological Data Gap: No direct studies on its pharmacological or toxicological profile were identified.
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